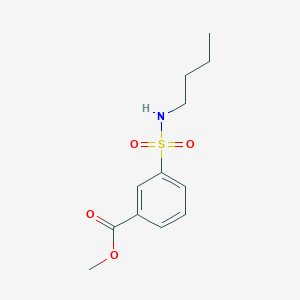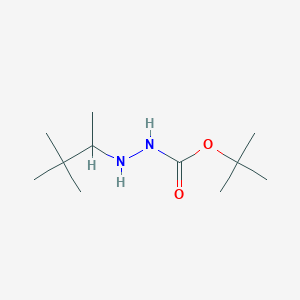
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester, also known as Tert-butyl 2-hydrazinocarboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a colorless liquid that is soluble in water and has a molecular weight of 174.24 g/mol.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate is not fully understood, but it is believed to act as a prodrug that is converted to its active form in the body. The active form of the compound is thought to inhibit the activity of certain enzymes, which can lead to the disruption of various cellular processes.
Biochemical and Physiological Effects:
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. These effects have been observed in various cell lines and animal models, suggesting that this compound may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound can be easily modified to introduce various functional groups, which can be used to tailor its biological activity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of new synthetic methods for the production of this compound may also be of interest to researchers in the field.
Métodos De Síntesis
The synthesis of Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate can be achieved through various methods, including the reaction of tert-butyl chloroformate with hydrazine hydrate, or the reaction of tert-butyl isocyanate with hydrazine hydrate. The yield of the reaction is typically around 70-80%, and the product can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate has potential applications in various scientific research fields, including medicinal chemistry and biochemistry. This compound can be used as a building block for the synthesis of various hydrazine-containing compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Propiedades
IUPAC Name |
tert-butyl N-(3,3-dimethylbutan-2-ylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(10(2,3)4)12-13-9(14)15-11(5,6)7/h8,12H,1-7H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIHOBBPJXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2801279.png)
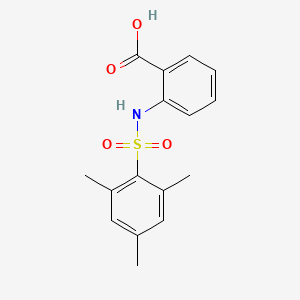
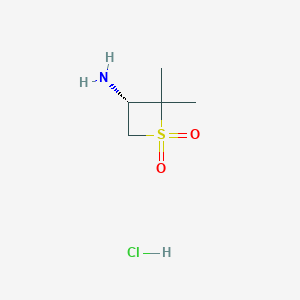
![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)
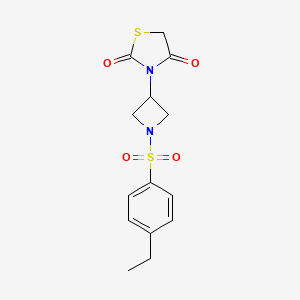

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
